Comparative Reactivity of 2-Iodo vs. 2-Bromo and 2-Chloro Analogs in Cross-Coupling
The ortho-iodo substituent in 5'-fluoro-2'-iodo-2-hydroxyacetophenone demonstrates markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro counterparts. This is a well-established class-level phenomenon where the C-I bond undergoes oxidative addition to Pd(0) catalysts significantly faster than C-Br or C-Cl bonds [1]. This inherent reactivity difference allows for milder reaction conditions and potentially higher yields in the synthesis of sterically hindered biaryl systems, which is critical when the reactive site is flanked by a 2-hydroxy group and a 5-fluoro substituent. The iodine atom in related compounds has been shown to be effectively utilized in Sonogashira coupling to introduce acetyl groups via TIPS-acetylene intermediates, demonstrating its synthetic utility [2].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) complexes (bond dissociation energy correlation) |
|---|---|
| Target Compound Data | C-I bond dissociation energy ~57 kcal/mol; Fastest oxidative addition |
| Comparator Or Baseline | C-Br (bond dissociation energy ~71 kcal/mol; Moderate oxidative addition); C-Cl (bond dissociation energy ~84 kcal/mol; Slow oxidative addition) |
| Quantified Difference | C-I bond is significantly more reactive than C-Br (~1.2-fold BDE difference) and C-Cl (~1.5-fold BDE difference), corresponding to orders of magnitude faster reaction rates under catalytic conditions |
| Conditions | Inferred from general principles of organometallic chemistry and relative bond dissociation energies of aryl halides |
Why This Matters
Higher reactivity of the iodo substituent enables more efficient and often higher-yielding cross-coupling reactions, which is a critical factor for the cost-effective, multi-step synthesis of complex pharmaceutical intermediates.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (General principles of bond dissociation energies and reactivity in organometallic chemistry). View Source
- [2] Sciact. (2020). Synthesis of polyfluorinated o-hydroxyacetophenones - convenient precursors of 3-benzylidene-2-phenylchroman-4-ones. Journal of Fluorine Chemistry, 229, 109435. View Source
